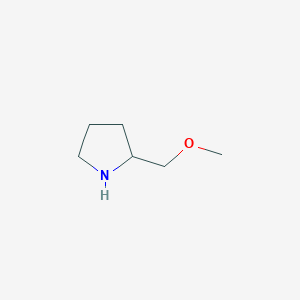
2-(pyridin-2-yloxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-2-yloxy)acetaldehyde is a chemical compound that is related to a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been designed and synthesized for potential biological activities . The compound is also related to 2-acetylpyridine, a viscous colorless liquid that is widely used as a flavoring substance .
Synthesis Analysis
The synthesis of 2-(pyridin-2-yloxy)acetaldehyde related compounds involves the design of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another synthesis method involves a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of 2-(pyridin-2-yloxy)acetaldehyde is related to the pyrimidine moiety, which exhibits a wide range of pharmacological activities . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .Chemical Reactions Analysis
The chemical reactions involving 2-(pyridin-2-yloxy)acetaldehyde related compounds include a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate . This leads to the formation of the correspondent compound, which in turn is converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Scientific Research Applications
Catalytic Transformations
2-(pyridin-2-yloxy)acetaldehyde has been utilized in catalytic transformations to form highly functionalized cyclic acetals. A study demonstrated the formation of cyclic acetals between 2-pyridinecarboxyaldehyde and γ-hydroxy-α,β-acetylenic esters under mild conditions, without any additives. This process is facilitated by the basic nature of the pyridine ring, indicating the potential of 2-(pyridin-2-yloxy)acetaldehyde in synthetic organic chemistry for generating complex molecular architectures (Osman & Koide, 2008).
Study of Carbonyl Activation
Research has explored the effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2- and 4-formyl pyridine derivatives. These studies aimed at understanding carbonyl activation via the electron-deficient pyridine ring. The presence of a hydroxyl group adjacent to the aldehyde generally deactivates it to alcohol or water addition, shedding light on the intricate balance between resonance donation and intramolecular catalysis in these reactions (Barman, Diehl, & Anslyn, 2014).
Photocatalysis
2-(pyridin-2-yloxy)acetaldehyde's derivatives have been investigated in photocatalytic applications, such as the complete oxidation of acetaldehyde to CO2 under light irradiation. Studies involving Pd/WO3 photocatalysts demonstrated the potential for utilizing these compounds in environmental remediation and purification processes, highlighting the versatility of 2-(pyridin-2-yloxy)acetaldehyde and its derivatives in photocatalytic reactions (Arai et al., 2008).
Aldol Condensation Chemistry
The aldol condensation chemistry of acetaldehyde over various catalysts, including magnesia and zirconia supported on silica, has been a subject of study. These reactions, pivotal in organic synthesis, offer insights into the manipulation of acetaldehyde for the selective formation of valuable chemical products. The research underscores the importance of acidic and basic sites on the catalysts' surface in directing the condensation reactions, providing a foundation for further exploration of 2-(pyridin-2-yloxy)acetaldehyde in synthetic methodologies (Ordomsky, Sushkevich, & Ivanova, 2010).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, have been evaluated for their biological activities against immortalized rat hepatic stellate cells (hsc-t6) . These cells play a crucial role in liver fibrosis, suggesting that the compound might have potential anti-fibrotic activity.
Biochemical Pathways
Similar compounds have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds might interfere with the collagen synthesis pathway, thereby exerting their anti-fibrotic effects.
Result of Action
They have been found to effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium . This suggests that these compounds might have potential anti-fibrotic effects.
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-2-yloxy)acetaldehyde involves the reaction of pyridine-2-carboxaldehyde with 2-hydroxyethyl ether in the presence of an acid catalyst.", "Starting Materials": [ "Pyridine-2-carboxaldehyde", "2-hydroxyethyl ether", "Acid catalyst" ], "Reaction": [ "Add pyridine-2-carboxaldehyde and 2-hydroxyethyl ether to a reaction flask", "Add acid catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
CAS RN |
850536-58-2 |
Product Name |
2-(pyridin-2-yloxy)acetaldehyde |
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.1 |
Purity |
60 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



